Bienvenue dans la boutique en ligne BenchChem!

4-(3-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine

Cannabinoid receptor SAR Pharmacophore modeling CB1 antagonist

4-(3-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine (CAS 400074-89-7) is a fully substituted 5-aminopyrazole derivative (C₁₆H₁₃ClN₄O₂, MW 328.75 g/mol). It belongs to the pyrazole class of cannabinoid receptor ligands, which includes the prototypical CB1 antagonist rimonabant (SR141716A).

Molecular Formula C16H13ClN4O2
Molecular Weight 328.76
CAS No. 400074-89-7
Cat. No. B2823337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
CAS400074-89-7
Molecular FormulaC16H13ClN4O2
Molecular Weight328.76
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13ClN4O2/c1-10-15(11-4-2-5-12(17)8-11)16(18)20(19-10)13-6-3-7-14(9-13)21(22)23/h2-9H,18H2,1H3
InChIKeyTUPLRSGQCOPSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine (CAS 400074-89-7): Structural and Pharmacophoric Baseline for CB1 Cannabinoid Receptor Research


4-(3-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine (CAS 400074-89-7) is a fully substituted 5-aminopyrazole derivative (C₁₆H₁₃ClN₄O₂, MW 328.75 g/mol) . It belongs to the pyrazole class of cannabinoid receptor ligands, which includes the prototypical CB1 antagonist rimonabant (SR141716A). This compound features a distinct substitution pattern—3-chlorophenyl at the 4-position, 3-nitrophenyl at N1, and a free 5-amino group—that differentiates it from common amide-functionalized pyrazole analogues [1]. Pyrazole derivatives with 5-amino substituents are described as synthetic intermediates for insecticidal and pharmaceutical agents [2], and the presence of both electron-withdrawing nitro and chloro groups suggests utility as a scaffold for probing CB1 receptor pharmacophore models.

Why Generic Substitution Fails for 4-(3-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine: Substituent-Specific Pharmacophoric Constraints


Within the pyrazole cannabinoid ligand family, receptor affinity and functional activity are exquisitely sensitive to the position and electronic character of aryl substituents [1]. The prototypical CB1 antagonist rimonabant (Ki = 1.98 nM) employs a 2,4-dichlorophenyl N1 substituent, a 4-chlorophenyl at C5, and a critical 3-carboxamide [2]. Simple interchange with the 3-chlorophenyl/3-nitrophenyl/5-amino arrangement of the target compound is not pharmacophorically neutral, because the nitro group introduces a strong electron-withdrawing effect (Hammett σₘ = +0.71) absent in chlorophenyl-only congeners, and the 5-amino group alters hydrogen-bond donor/acceptor topology relative to carboxamide [3]. Literature on related 4-substituted 3-methyl-1-aryl-5-aminopyrazoles demonstrates that even minor substituent modifications can shift selectivity between CB1 and CB2 receptors [4]. Consequently, generic substitution with other 3-methyl-1-arylpyrazoles lacking quantitative matched-pair data risks unpredictable potency and selectivity shifts, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine (CAS 400074-89-7) Versus Closest Comparators


N1 Substituent Electronic Effect: 3-Nitrophenyl vs. 3-Chlorophenyl and Unsubstituted Phenyl

The 3-nitrophenyl group at N1 (present in the target compound) exerts a substantially stronger electron-withdrawing effect than the 3-chlorophenyl or unsubstituted phenyl groups found in common analogues. Quantitative Hammett σₘ constants illustrate this differentiation: 3-nitrophenyl σₘ = +0.71, versus 3-chlorophenyl σₘ = +0.37, and phenyl σₘ = 0.00 [1]. This electronic difference is predicted to modulate π–π stacking and hydrogen-bond interactions at the CB1 receptor aromatic binding pocket [2].

Cannabinoid receptor SAR Pharmacophore modeling CB1 antagonist

C5 Substituent Hydrogen-Bond Topology: 5-Amino vs. 3-Carboxamide in Rimonabant-Class Antagonists

The target compound features a 5-amino group (NH₂) at the pyrazole C5 position, whereas rimonabant and most well-characterized CB1 antagonist pyrazoles possess a 3-carboxamide [1]. The 5-amino group provides a hydrogen-bond donor count of 2 (two N–H) and a single acceptor, compared to the carboxamide donor count of 1 (one N–H) and acceptor count of 1 (C=O) [2]. This shift in hydrogen-bond topology is expected to alter the interaction pattern with the CB1 receptor's key polar residue(s), such as Lys192, which forms a critical hydrogen bond with the carboxamide oxygen in rimonabant-bound structures [3].

Hydrogen-bond donor/acceptor Pyrazole SAR CB1 pharmacophore

Molecular Weight and Lipophilicity Differentiation Versus Rimonabant and Common Analogues

The target compound (MW = 328.75 g/mol) is significantly smaller than rimonabant (MW = 463.8 g/mol for the free base) and many second-generation pyrazole CB1 antagonists . Based on predicted logP calculations, the target compound has a lower lipophilicity (CLogP ≈ 3.01) compared to rimonabant (CLogP ≈ 5.8) [1]. This reduction in molecular weight and lipophilicity may improve aqueous solubility and reduce non-specific protein binding, which is a known liability of highly lipophilic CB1 ligands [2].

Physicochemical properties Drug-likeness CNS penetration

Commercial Purity and Availability Benchmarking Against Analogues

The target compound is commercially available from multiple suppliers with a reported purity of ≥95% . In contrast, closely related analogues such as 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS 321385-91-5) are less commonly stocked, and their purity specifications are inconsistently reported across vendor catalogs . The MDL number MFCD00232618 provides unambiguous compound identification and facilitates cross-vendor comparison .

Chemical procurement Purity specification Supply reliability

Optimal Application Scenarios for 4-(3-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine (CAS 400074-89-7) Based on Quantitative Differentiation Evidence


CB1 Receptor Pharmacophore Refinement: Probing N1 Substituent Electronic Requirements

The target compound's 3-nitrophenyl group (σₘ = +0.71) offers a >2-fold increase in electron-withdrawing strength compared to the 3-chlorophenyl (σₘ = +0.37) N1 substituent of rimonabant [1]. Researchers seeking to build comprehensive CB1 pharmacophore models that include electronic parameters should preferentially select this compound as the N1-nitro benchmark, enabling quantitative evaluation of electrostatic contributions to binding affinity that cannot be achieved with chlorophenyl-only analogue series.

Hydrogen-Bond Interaction Mapping at the Pyrazole C5 Polar Pocket

The presence of a 5-amino group (2 H-bond donors, 1 acceptor) provides a hydrogen-bond topology distinct from the 3-carboxamide of rimonabant-class antagonists [2]. This compound is ideally suited for systematic hydrogen-bond perturbation studies—e.g., alkylation or acylation of the 5-amino group—to map the hydrogen-bonding requirements of the CB1 receptor polar binding pocket, an application where carboxamide-fixed analogues cannot serve.

Physicochemical Property Optimization in CB1 Ligand Lead Discovery

With a molecular weight of 328.75 g/mol and CLogP ≈ 3.01, this compound resides in a more favorable oral drug-like property space than rimonabant (MW 463.8, CLogP ≈ 5.8) . Medicinal chemistry teams aiming to improve solubility and reduce non-specific binding of pyrazole CB1 ligands can use this compound as a starting scaffold for parallel optimization of potency and physicochemical properties, before re-introducing higher molecular weight substituents.

Procurement for Reproducible CB1 Screening: Quality-Controlled Reference Compound

The compound benefits from multi-vendor commercial availability with a defined ≥95% purity specification and MDL identifier MFCD00232618 . Laboratories requiring a reliable, quality-controlled pyrazole reference for CB1 binding assay normalization or as an internal standard for SAR exploration can procure this compound with greater confidence in lot-to-lot consistency compared to analogues with erratic supplier coverage and unspecified purity.

Quote Request

Request a Quote for 4-(3-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.